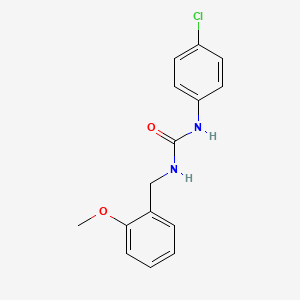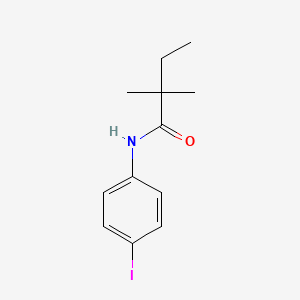
N-(4-iodophenyl)-2,2-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2,2-dimethylbutanamide, also known as IDBM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. IDBM has been found to possess analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-(4-iodophenyl)-2,2-dimethylbutanamide is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of prostaglandins and other pro-inflammatory cytokines in animal models. Additionally, this compound has been found to inhibit the migration of immune cells to sites of inflammation, further contributing to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-iodophenyl)-2,2-dimethylbutanamide in laboratory experiments is its potent analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-iodophenyl)-2,2-dimethylbutanamide. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacological properties. Additionally, further studies are needed to explore the potential toxicity of this compound and its derivatives. Finally, research is needed to better understand the mechanism of action of this compound and its effects on other physiological systems.
Métodos De Síntesis
N-(4-iodophenyl)-2,2-dimethylbutanamide can be synthesized through a multi-step process that involves the reaction of 4-iodobenzyl alcohol with 2,2-dimethylbutyryl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2,2-dimethylbutanamide has been extensively studied for its potential use in the treatment of pain and inflammation. In one study, this compound was found to significantly reduce pain and inflammation in mice when administered orally. Another study showed that this compound had a similar effect on pain and inflammation in rats when administered intraperitoneally.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNWFCOBBCTUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
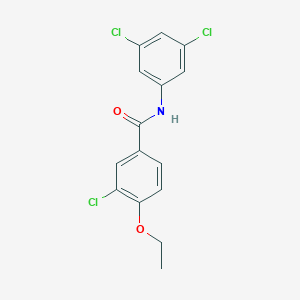
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
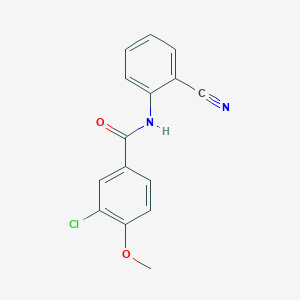
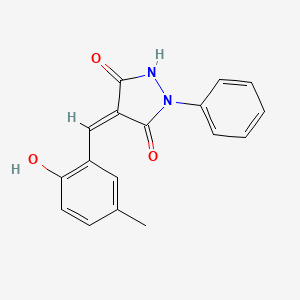
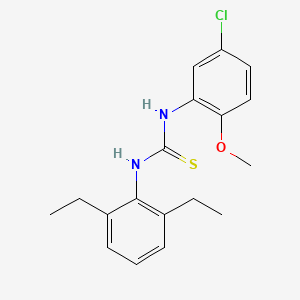
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)

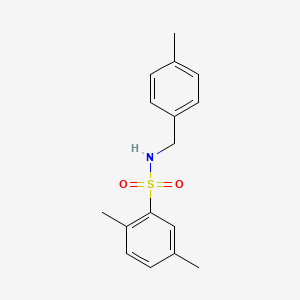
![2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)

